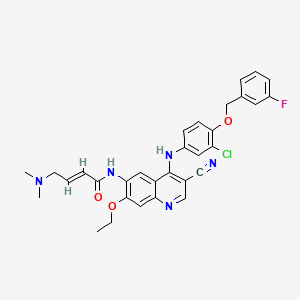

(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide

Vue d'ensemble

Description

HKI-357 est un inhibiteur dual puissant et irréversible du récepteur du facteur de croissance épidermique (EGFR) et du récepteur 2 du facteur de croissance épidermique humain (ERBB2). Il est principalement utilisé dans la recherche sur le cancer en raison de sa capacité à supprimer l'autophosphorylation de ces récepteurs, souvent surexprimés dans divers types de cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de HKI-357 implique plusieurs étapes, commençant par la préparation de la structure de base de la quinoléine. Les étapes clés comprennent :

Formation du noyau quinoléine : Elle est généralement obtenue par une série de réactions de condensation impliquant des dérivés d'aniline et des aldéhydes.

Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que les groupes cyano, éthoxy et diméthylamino, sont introduits par substitution nucléophile et d'autres réactions.

Couplage final : L'étape finale consiste à coupler le noyau quinoléine à un groupe phényle substitué par une réaction de couplage croisé catalysée par le palladium.

Méthodes de production industrielle

La production industrielle de HKI-357 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté tout en minimisant l'utilisation de réactifs et de solvants dangereux .

Analyse Des Réactions Chimiques

Types de réactions

HKI-357 subit plusieurs types de réactions chimiques, notamment :

Oxydation : HKI-357 peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau quinoléine.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents substituants sur le cycle phényle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs comme l'hydrure de sodium et le carbonate de potassium.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de quinoléine substitués, qui peuvent être modifiés plus avant pour des applications de recherche spécifiques .

Applications de recherche scientifique

HKI-357 est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Il sert de composé modèle pour étudier l'inhibition des tyrosines kinases.

Biologie : HKI-357 est utilisé pour étudier le rôle de l'EGFR et de l'ERBB2 dans la signalisation cellulaire et la progression du cancer.

Médecine : Il est étudié comme agent thérapeutique potentiel pour traiter les cancers qui surexpriment l'EGFR et l'ERBB2.

Industrie : HKI-357 est utilisé dans le développement de nouveaux traitements anticancéreux et d'outils de diagnostic

Mécanisme d'action

HKI-357 exerce ses effets en se liant irréversiblement au site de liaison de l'ATP de l'EGFR et de l'ERBB2. Cette liaison empêche l'autophosphorylation de ces récepteurs, inhibant ainsi les voies de signalisation en aval telles que les voies AKT et MAPK. Cette inhibition entraîne une réduction de la prolifération cellulaire et une augmentation de l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds similar to (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide exhibit significant anticancer properties. The quinoline moiety is known for its ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. Studies have shown that derivatives of quinoline can target multiple pathways involved in cancer progression, making them promising candidates for further development as anticancer agents.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinoline derivatives have been reported to possess antibacterial and antifungal properties, which could be explored in the development of new antimicrobial agents. Research focusing on the synthesis and evaluation of similar compounds has demonstrated effectiveness against a range of pathogens, indicating that further studies on this compound could yield valuable insights into its antimicrobial efficacy.

Enzyme Inhibition

Quinoline-based compounds are often studied for their ability to inhibit specific enzymes involved in disease processes. For instance, they may act as inhibitors of kinases or other enzymes related to cancer and inflammatory diseases. Investigating the enzyme inhibition profile of this compound could reveal its potential as a therapeutic agent in treating diseases linked to enzyme dysregulation.

Case Study 1: Anticancer Activity

A study conducted on a series of quinoline derivatives demonstrated their effectiveness against human breast cancer cell lines (MCF-7). The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, suggesting strong anticancer activity.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing and testing various quinoline derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting the potential of this compound class in developing new antimicrobial therapies.

Mécanisme D'action

HKI-357 exerts its effects by irreversibly binding to the ATP-binding site of EGFR and ERBB2. This binding prevents the autophosphorylation of these receptors, thereby inhibiting downstream signaling pathways such as the AKT and MAPK pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Gefitinib : Un inhibiteur réversible de l'EGFR, utilisé dans le traitement du cancer du poumon non à petites cellules.

Unicité de HKI-357

HKI-357 est unique en raison de son inhibition irréversible à la fois de l'EGFR et de l'ERBB2, le rendant plus efficace dans certains types de cancer par rapport aux inhibiteurs réversibles. Sa capacité à surmonter la résistance à d'autres inhibiteurs de tyrosines kinases, tels que le gefitinib, met en évidence son potentiel en tant qu'agent thérapeutique .

Activité Biologique

(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide, commonly referred to as compound 848133-17-5, is a synthetic organic compound with potential therapeutic applications, particularly in oncology. This compound is characterized by its complex structure, which includes a quinoline core and various functional groups that contribute to its biological activity.

The molecular formula for this compound is C31H29ClFN5O3, with a molecular weight of 574.05 g/mol. It is important to note the specific structural features that may influence its biological interactions, including:

- Chloro and Fluoro Substituents : These halogen atoms can enhance the lipophilicity and metabolic stability of the compound.

- Dimethylamino Group : This moiety may play a role in receptor binding and activity modulation.

Research indicates that compounds similar to this compound act primarily as tyrosine kinase inhibitors (TKIs). TKIs are crucial in cancer therapy as they interfere with the signaling pathways that promote tumor growth and survival.

- Inhibition of EGFR : The compound is believed to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. By blocking this receptor, the compound can effectively reduce cell proliferation and induce apoptosis in cancer cells.

- Impact on Tumor Growth : In vitro studies have shown significant anti-proliferative effects against multiple cancer cell lines, suggesting its potential as an anticancer agent.

Experimental Findings

A study involving related compounds demonstrated that modifications to the quinoline structure can lead to enhanced potency against specific cancer cell lines. For instance:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Transtinib | H1975 (EGFR L858R/T790M) | 34 |

| Transtinib | A431 (WT EGFR) | 62 |

These findings suggest that structural variations can significantly influence the efficacy of similar compounds against resistant cancer types .

Case Studies

- Anti-Cancer Activity : A series of synthesized compounds were evaluated for their anti-cancer properties in xenograft models. The results indicated that compounds with similar structures to this compound exhibited reduced tumor sizes over extended periods .

- Binding Affinity Studies : Molecular docking studies have been employed to predict the binding modes of these compounds within the active sites of EGFR. The results showed favorable interactions with key residues, enhancing our understanding of how modifications impact binding affinity and specificity .

Propriétés

IUPAC Name |

(E)-N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29ClFN5O3/c1-4-40-29-16-26-24(15-27(29)37-30(39)9-6-12-38(2)3)31(21(17-34)18-35-26)36-23-10-11-28(25(32)14-23)41-19-20-7-5-8-22(33)13-20/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,35,36)(H,37,39)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERXPXBELDBEPZ-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)C=CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)/C=C/CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233873 | |

| Record name | HKI 357 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848133-17-5 | |

| Record name | HKI 357 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848133175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HKI-357 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HKI 357 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HKI-357 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39R3638KZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (HKI-357) in cancer cells harboring EGFR mutations?

A1: this compound (HKI-357) acts as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) []. This means it forms a covalent bond with the receptor, permanently blocking its activity. EGFR is often overactive in various cancers, driving tumor growth and progression. By irreversibly inhibiting EGFR, this compound (HKI-357) aims to halt or slow down this process.

Q2: The provided research mentions that this compound (HKI-357) shows promise in treating cancers with specific EGFR mutations. What types of mutations are these, and why are they significant?

A2: The research highlights this compound (HKI-357)'s potential in cancers with EGFR mutations that lead to resistance against other EGFR inhibitors, specifically gefitinib and erlotinib []. These mutations often occur during the course of treatment, allowing the cancer to continue growing despite the presence of these drugs. The emergence of resistance is a significant challenge in cancer treatment, and compounds like this compound (HKI-357) offer a potential way to overcome this obstacle.

Q3: What are the potential advantages of using an irreversible EGFR inhibitor like this compound (HKI-357) compared to reversible inhibitors?

A3: Irreversible inhibitors like this compound (HKI-357) offer potential advantages in specific scenarios. Their prolonged binding to EGFR can provide sustained target inhibition even after the drug is cleared from the bloodstream [, ]. This prolonged effect might be particularly beneficial in combating cancers that develop resistance to reversible inhibitors, as highlighted in the research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.